Ethyl 5-(2-fluorophenyl)-5-oxovalerate
Overview
Description
The description of a compound typically includes its molecular formula, structure, and the type of functional groups present in the molecule.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, and conditions of the reaction.Molecular Structure Analysis
This involves the use of techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the structure of the molecule.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions and the mechanism of the reactions.Physical And Chemical Properties Analysis
This involves studying properties like melting point, boiling point, solubility, and stability of the compound.Scientific Research Applications
Synthesis and Biological Evaluation
Synthesis Techniques and Characterization : A derivative of Ethyl 5-(2-fluorophenyl)-5-oxovalerate, ethyl 2-((3-(4-fluorophenyl)-6-methyl-4-oxo-3,4-dihydroquinazolin-2-yl)thio) acetate, was synthesized using the S-arylation method. It was characterized using NMR, Raman, and infrared spectroscopy, highlighting the importance of these methods in the synthesis and analysis of such compounds (Riadi et al., 2021).
Biological Evaluation and Potential Anticancer Properties : The synthesized compound demonstrated potent cytotoxic activity against various human cancer cell lines. This indicates a potential role in cancer research and therapy, particularly in the development of new anticancer agents (Riadi et al., 2021).
Molecular Structure Analysis
- Molecular Structure and Configuration : Detailed molecular structure studies, such as those conducted on related fluorophenyl compounds, provide insights into the planar configurations and atomic deviations of these molecules. This is crucial for understanding the properties and potential applications of Ethyl 5-(2-fluorophenyl)-5-oxovalerate derivatives (Kang, 2011).
Chemical Properties and Reactions
Photoisomerisation and Spectral Analysis : The study of photoisomerisation, as seen in derivatives of Ethyl 5-(2-fluorophenyl)-5-oxovalerate, provides valuable information on the reaction pathways and stability of these compounds under different conditions. This is relevant for their potential use in photodynamic therapy or as photosensitive materials (Vyňuchal et al., 2008).
Enzymatic Synthesis for Drug Development : The enzymatic synthesis process, utilizing compounds like Ethyl 5-(2-fluorophenyl)-5-oxovalerate, is significant in the development of intermediates for drug synthesis. This approach can lead to higher yields and purity, which is essential in pharmaceutical manufacturing (Liu et al., 2017).
Crystallography and Solid-State Analysis
- Crystal Structure Determination : The study of crystal structures, like those related to Ethyl 5-(2-fluorophenyl)-5-oxovalerate derivatives, is crucial for understanding the solid-state properties of these compounds. This information is essential for the development of materials with specific optical or electronic properties (Yeong et al., 2018).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound.
Future Directions
This involves looking at potential future applications of the compound and areas of research that could be explored.
For a specific compound, these analyses would require access to laboratory data and published research. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
ethyl 5-(2-fluorophenyl)-5-oxopentanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15FO3/c1-2-17-13(16)9-5-8-12(15)10-6-3-4-7-11(10)14/h3-4,6-7H,2,5,8-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWDJUKXKHBKNFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCC(=O)C1=CC=CC=C1F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40645631 | |
Record name | Ethyl 5-(2-fluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-(2-fluorophenyl)-5-oxovalerate | |
CAS RN |
898753-35-0 | |
Record name | Ethyl 2-fluoro-δ-oxobenzenepentanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898753-35-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ethyl 5-(2-fluorophenyl)-5-oxopentanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40645631 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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